Propyl [(quinolin-8-yl)oxy]acetate
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Overview
Description
Propyl [(quinolin-8-yl)oxy]acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is of particular interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl [(quinolin-8-yl)oxy]acetate typically involves the reaction of quinolin-8-ol with propyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as acetone, at an elevated temperature to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Propyl [(quinolin-8-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Propyl [(quinolin-8-yl)oxy]ethanol.
Substitution: Various quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized quinoline compounds
Mechanism of Action
The mechanism of action of propyl [(quinolin-8-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-ol: A precursor in the synthesis of propyl [(quinolin-8-yl)oxy]acetate.
Quinoline-8-carboxylic acid: An oxidation product of this compound.
Propyl quinoline-8-carboxylate: A structurally similar ester derivative
Uniqueness
This compound is unique due to its specific ester linkage and the presence of the propyl group, which can influence its biological activity and chemical reactivity. This compound’s distinct structural features make it a valuable candidate for further research and development in various scientific fields .
Properties
CAS No. |
88349-74-0 |
---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
propyl 2-quinolin-8-yloxyacetate |
InChI |
InChI=1S/C14H15NO3/c1-2-9-17-13(16)10-18-12-7-3-5-11-6-4-8-15-14(11)12/h3-8H,2,9-10H2,1H3 |
InChI Key |
HXXUHXKIAWTEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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